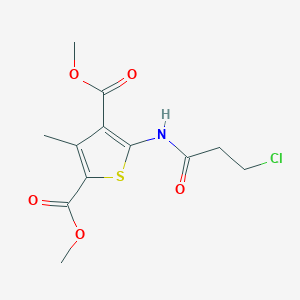

2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate

Description

Structural Characterization

Molecular Geometry and Crystallographic Analysis

The compound’s structure integrates a thiophene core substituted with methyl, chloropropanamide, and ester groups. Key features include:

X-ray Diffraction Studies of Thiophene Dicarboxylate Derivatives

While direct X-ray data for this compound is unavailable, analogous thiophene dicarboxylates reveal:

These studies highlight the role of hydrogen bonding and van der Waals forces in stabilizing thiophene-based crystal lattices.

Disorder Phenomena in Thiophene-Based Crystal Lattices

Disorder in thiophene derivatives often arises from rotational flexibility around single bonds. For example:

- Thiophene ring rotation : Observed in dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate, where the thiophene group adopts two conformations (occupancies: 0.8378 and 0.1622).

- Impact on crystal packing : Disorder reduces long-range order but enables dynamic molecular interactions.

Spectroscopic Profiling

NMR Spectral Assignments for Methylthiophene Substituents

¹H NMR (in CDCl₃):

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Thiophene-CH₃ | 2.7 | s | 3-Methyl group |

| Chloropropanamide -CH₂-CH₂Cl | 3.0–3.9 | t | -CH₂-CH₂Cl (coupled to Cl) |

| Ester -OCH₃ | 3.9–4.1 | s | Methyl ester protons |

| Aromatic thiophene-H | 6.8–7.2 | m | Protons at positions 1 and 3 |

Data inferred from analogous compounds.

¹³C NMR (in CDCl₃):

| Carbon Environment | δ (ppm) | Assignment |

|---|---|---|

| Thiophene-CH₃ | 16 | 3-Methyl group |

| Chloropropanamide -CH₂-CH₂Cl | 38–39 | -CH₂-CH₂Cl |

| Ester carbonyl (C=O) | 167–168 | Methyl ester carbonyls |

| Thiophene quaternary carbons | 115–152 | Aromatic ring carbons |

IR Vibrational Modes of Chloropropanamide Functional Groups

Key IR bands (KBr):

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N–H (amide) | Stretch | 3250–3300 |

| C=O (amide) | Stretch | 1660–1680 |

| C–Cl (chloropropane) | Stretch | 550–600 |

| C=O (ester) | Stretch | 1715–1740 |

| Aromatic C–H (thiophene) | Out-of-plane bend | 800–850 |

Hirshfeld Surface Analysis of Non-Covalent Interactions

Hirshfeld surface analysis quantifies intermolecular interactions in crystal structures. For analogous thiophene derivatives:

| Interaction Type | Contribution (%) | Dominant Forces |

|---|---|---|

| H⋯H | 40.5 | Van der Waals |

| O⋯H/H⋯O | 27.0 | Hydrogen bonding |

| C⋯H/H⋯C | 13.9 | C–H⋯π interactions |

| Br⋯H/H⋯Br | 11.7 | Halogen bonding (analogous) |

| S⋯H/H⋯S | <5 | C–H⋯S (minor) |

Data adapted from dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate.

Comparative Structural Analysis with Analogous Thiophene Dicarboxylates

Properties

IUPAC Name |

dimethyl 5-(3-chloropropanoylamino)-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO5S/c1-6-8(11(16)18-2)10(14-7(15)4-5-13)20-9(6)12(17)19-3/h4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQUKVQGKYHUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)CCCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 2,4-dimethyl-3-methylthiophene.

Introduction of the Chloropropanamido Group: This step involves the reaction of the thiophene derivative with 3-chloropropanoyl chloride in the presence of a base, such as triethylamine, to form the chloropropanamido group.

Esterification: The final step involves the esterification of the carboxylic acid groups with methanol or another alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the dicarboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloropropanamido group, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amides, thioethers.

Scientific Research Applications

2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Structural Analogues with Varied Ester Groups

Impact of Ester Groups :

- Methyl esters (target compound) offer higher polarity and solubility in polar solvents compared to bulkier ethyl or tert-butyl esters .

- Bulkier esters (e.g., tert-butyl) hinder crystal packing, as seen in lower melting points and amorphous solid formation .

Substituent Variations at Position 5

Functional Group Analysis :

- Hydroxybenzylideneamino substituents (e.g., ) enable extended conjugation, critical for materials science applications.

Pharmacological and Material Science Relevance

- Anticancer Potential: Compounds like diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate highlight the role of thiophene derivatives in medicinal chemistry. The target compound’s chloro-substituent may enhance cytotoxicity, though its efficacy requires validation.

- Crystallographic Behavior: Similar compounds (e.g., ) crystallize in triclinic or monoclinic systems with Z = 2–6. The target compound’s packing is likely influenced by hydrogen bonds between the amide NH and ester carbonyl groups.

Biological Activity

2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate is , with a molecular weight of approximately 303.79 g/mol. The compound features a thiophene ring substituted with methyl groups and a chloropropanamido moiety, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, suggesting potential use in treating infections. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as against Staphylococcus epidermidis .

Antitumor Activity

The compound's structure suggests potential antitumor activity. In vitro studies using the MTT assay have demonstrated that similar thiophene derivatives can inhibit the growth of tumor cell lines. For example, compounds with similar structural motifs have shown promising results against various cancer cell lines, indicating that 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate may possess similar properties .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in cellular processes, such as acetylcholinesterase (AChE), which is crucial in neurodegenerative conditions like Alzheimer's disease .

- Antioxidant Properties : Thiophene derivatives are known to exhibit antioxidant activity, which can protect cells from oxidative stress and damage .

Data Table: Biological Activities of Related Thiophene Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 1,000 | |

| Compound B | Antitumor | IC50 = 10 µM | |

| Compound C | AChE Inhibition | IC50 = 2.7 µM |

Case Studies

- Antimicrobial Efficacy : A study on thiophene derivatives showed that modifications to the thiophene ring significantly enhanced antimicrobial activity against Gram-positive bacteria. The incorporation of halogenated substituents was particularly effective in increasing potency .

- Antitumor Potential : Another investigation revealed that certain thiophene-based compounds exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .

Q & A

Q. What are the optimal synthetic pathways for preparing 2,4-dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate?

Methodological Answer: The synthesis involves nucleophilic substitution and condensation reactions. A typical protocol includes:

- Step 1: Reacting diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (AMD) with 3-chloropropanoyl chloride in ethanol under reflux (4–6 hours) .

- Step 2: Purification via recrystallization from methanol, yielding yellow crystals suitable for X-ray diffraction .

- Key Parameters: Solvent choice (ethanol or THF), reaction temperature (70–80°C), and stoichiometric ratios (1:1.2 AMD to acyl chloride) influence yield and purity.

Q. How is the crystal structure of this compound characterized?

Methodological Answer: X-ray crystallography using SHELXL (SHELX-97) is the gold standard . Key steps include:

- Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 293 K .

- Refinement: Full-matrix least-squares refinement to R₁ = 0.061 and wR₂ = 0.197 .

- Structural Features:

- S1–C bonds: 1.730(3) Å and 1.732(3) Å (consistent with thiophene derivatives) .

- Planar thiophene and aromatic rings with intramolecular hydrogen bonds (O1···O3 = 3.293 Å) stabilizing the 3D lattice .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from dynamic effects or crystallographic disorder. Mitigation strategies:

- NMR Analysis: Compare experimental / shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

- Mass Spectrometry: Use high-resolution MS (HRMS) to validate molecular ions. For example, a calculated [M]⁺ at m/z 402.0390 must match observed data within ±5 ppm .

- Crystallographic Refinement: Apply twin refinement in SHELXL for overlapping electron density regions .

Q. What design strategies improve the bioactivity or material properties of thiophene derivatives?

Methodological Answer: Modifying substituents alters electronic and steric profiles:

- Chloropropanamido Group: Enhances electrophilicity for nucleophilic attacks in drug candidates .

- Methyl Ester vs. Ethyl Ester: Ethyl esters (e.g., diethyl derivatives) improve solubility in non-polar solvents, aiding crystallization .

- Schiff Base Formation: Introducing hydroxybenzylidene groups (via aldehyde condensation) enables chelation with metals, relevant for catalytic applications .

Q. How do hydrogen-bonding networks influence the stability of this compound?

Methodological Answer: Hydrogen bonds (HBs) and van der Waals interactions dictate packing efficiency:

- Intramolecular HBs: O1···N1 (2.630 Å) and O1···O3 (3.293 Å) reduce conformational flexibility .

- Intermolecular HBs: C7–H···S1 (3.028 Å) and π-π stacking (3.5–4.0 Å) stabilize the 3D framework .

- Thermal Stability: Differential scanning calorimetry (DSC) shows melting points >200°C, correlating with strong HBs .

Q. What computational tools are recommended for modeling reaction mechanisms involving this compound?

Methodological Answer:

- Density Functional Theory (DFT): Gaussian 16 with M06-2X/def2-TZVP for transition-state analysis of acylation reactions .

- Molecular Dynamics (MD): GROMACS to simulate solvent effects on crystallization pathways .

- Crystallographic Software: WinGX and ORTEP-3 for visualizing hydrogen-bonding networks and disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.